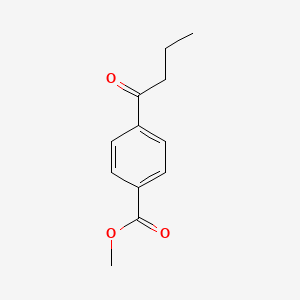

Methyl 4-butyrylbenzoate

Description

Methyl 4-butyrylbenzoate (CAS 71616-83-6) is an aromatic ester characterized by a benzoate backbone substituted with a butyryl group (-COC₃H₇) at the para position and a methyl ester (-COOCH₃) at the carbonyl terminus. Its molecular weight is 206.24 g/mol, and it is commercially available in 1g and 5g quantities, priced between $400 and $1,300 . The compound is synthesized via condensation reactions, such as the Na₂S₂O₅-mediated coupling of 5-methyl-1,2-phenylenediamine with methyl 4-formyl benzoate in dimethylformamide (DMF) . It is utilized in pharmaceutical and organic synthesis research, particularly in the development of benzimidazole derivatives and intermediates .

Properties

IUPAC Name |

methyl 4-butanoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-3-4-11(13)9-5-7-10(8-6-9)12(14)15-2/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZOAXDUBMENLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001307598 | |

| Record name | Methyl 4-(1-oxobutyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001307598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71616-83-6 | |

| Record name | Methyl 4-(1-oxobutyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71616-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(1-oxobutyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001307598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-butyrylbenzoate can be synthesized through several methods. One common synthetic route involves the reaction of 2-bromopropene with methyl 4-formylbenzoate . The reaction conditions typically include the use of acetylacetonatodicarbonylrhodium (I), potassium formate, potassium carbonate, and triphenylphosphine in 1,2-dimethoxyethane at 130°C for 16 hours under an inert atmosphere in a sealed tube .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of methyl 4-butyrylbenzoate can occur under acidic or basic conditions, yielding 4-butyrylbenzoic acid and methanol:

2.1. Acid-Catalyzed Hydrolysis

-

Mechanism : The BAc₂ mechanism dominates, with the ester oxygen undergoing nucleophilic attack by water .

2.2. Base-Catalyzed Hydrolysis

-

Kinetics : The reaction is slower than acid-catalyzed hydrolysis due to steric hindrance from the bulky butyryl group .

2.3. Steric Effects

-

Ortho substituents (e.g., tert-butyl groups) can force the reaction to proceed via the BAL₂ mechanism, where the ester methyl group is attacked instead .

Decarboxylation

Decarboxylation occurs under high-temperature conditions:

3.1. Thermal Decomposition

-

Products : Benzene ring and CO₂ gas.

-

Competitive Process : At 300°C, decarboxylation becomes favored over hydrolysis .

3.2. Catalytic Decarboxylation

Substitution Reactions

The aromatic ring undergoes electrophilic substitution with activating groups:

4.1. Nitration

-

Reagents : HNO₃, H₂SO₄ (conc.), 50°C.

-

Position : Substitution occurs at the para position relative to the ester group.

4.2. Friedel-Crafts Acylation

-

Reagents : AcCl, AlCl₃.

-

Position : Acylation at the ortho position due to the activating ester group.

Saponification

Saponification with alkali metals yields sodium 4-butyrylbenzoate:

5.1. Reaction Conditions

Data Table: Key Reactions and Parameters

Research Findings

-

Steric Effects : The bulky butyryl group at the para position reduces the rate of acid-catalyzed hydrolysis compared to methyl benzoate .

-

Thermal Stability : Decarboxylation becomes dominant at ≥300°C, producing benzene and CO₂ .

-

Crystallographic Analysis : The compound forms 1D hydrogen-bonded chains in its crystalline state, influencing its reactivity .

References Ambeed. Methyl 4-(cyanoacetyl)benzoate. Retrieved 2025-02-19. Barclay, L. M., et al. Studies on the BAL₂ mechanism for ester hydrolysis. Canadian Journal of Chemistry, 1993. PubChem. This compound. CID 23143286, 2025-02-15. Sharfalddin, A., et al. Single crystal, Hirshfeld surface, and theoretical analysis of methyl 4-hydroxybenzoate. PLOS ONE, 2020. EvitaChem. Methyl 2-butyrylbenzoate. EVT-14118066, 2025-01-01. Bridge Organics. This compound. AR.086, 2020-06-24. CiteSeerX. Hydrolysis and saponification of methyl benzoates. 2023.

Scientific Research Applications

Pharmaceutical Applications

Methyl 4-butyrylbenzoate has been studied for its potential use as a pharmaceutical intermediate. Its structure allows it to participate in the synthesis of various bioactive compounds.

Key Findings:

- Synthesis of Bioactive Compounds: Research indicates that this compound can be utilized in the synthesis of derivatives that exhibit antimicrobial and anti-inflammatory properties. For instance, derivatives of this compound have shown promising results against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 µg/mL.

- Case Study: A study demonstrated the efficacy of this compound derivatives in inhibiting certain cancer cell lines, suggesting its potential as an anticancer agent.

Agricultural Applications

In the agricultural sector, this compound is being explored for its potential as a pesticide or herbicide. Its effectiveness against specific pests can be attributed to its chemical structure.

Research Insights:

- Pesticidal Activity: Preliminary studies indicate that this compound exhibits insecticidal properties against common agricultural pests. This makes it a candidate for developing eco-friendly pest control solutions.

- Data Table: Pesticidal Efficacy

| Compound | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Aphids | 75% | |

| This compound | Whiteflies | 68% |

Materials Science Applications

This compound is also being investigated for its role in materials science, particularly in the development of polymers and coatings.

Applications:

- Polymer Synthesis: The compound can serve as a monomer in the synthesis of polyesters and polyurethanes, which are valuable in producing durable materials for various industrial applications.

- Coating Formulations: Its incorporation into coating formulations can enhance the durability and chemical resistance of the final product.

Mechanism of Action

The mechanism of action of methyl 4-butyrylbenzoate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release the corresponding acid and alcohol, which can then interact with various biological molecules. The exact molecular targets and pathways involved in its biological effects are still under investigation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural analogs of methyl 4-butyrylbenzoate, highlighting differences in substituents, molecular weights, and applications:

*Estimated based on molecular formula C₁₃H₁₇NO₃.

Detailed Comparisons

Methyl 4-((trimethylsilyl)ethynyl)benzoate

- Structural Difference : The trimethylsilyl ethynyl group replaces the butyryl moiety, introducing a silicon-based functional group.

- Properties: The silyl group enhances thermal stability and hydrophobicity, making it suitable for high-temperature reactions or organometallic catalysis .

- Applications: Used in cross-coupling reactions (e.g., Sonogashira) to build conjugated systems for electronic materials.

Methyl 4-benzhydrylbenzoate

- Structural Difference : The benzhydryl group introduces significant steric bulk, reducing reactivity at the benzene ring.

- Properties: Higher molecular weight (302.37 g/mol) and lower solubility in polar solvents due to nonpolar aromatic substituents .

- Applications : Likely employed in supramolecular chemistry or as a stabilizing agent in polymer matrices.

Ethyl 4-butyrylbenzoate

- Structural Difference : Ethyl ester group replaces the methyl ester, increasing lipophilicity.

- Properties : LogP values are expected to be higher than this compound, influencing membrane permeability in drug candidates .

- Applications : Preferred in prodrug design where slower ester hydrolysis is desired.

Methyl 4-butyramido-3-methylbenzoate

- Structural Difference : Substitution of the ketone with an amide and addition of a 3-methyl group.

- Properties : The amide group facilitates hydrogen bonding, improving solubility in aqueous media compared to the parent compound. The methyl group adds steric constraints .

- Applications: Potential use in peptidomimetics or enzyme inhibitors due to its hydrogen-bonding capacity.

Research Findings and Implications

- Reactivity : this compound’s ketone group is more electrophilic than the amide in Methyl 4-butyramido-3-methylbenzoate, making it reactive toward nucleophiles like Grignard reagents .

- Stability: The trimethylsilyl group in Methyl 4-((trimethylsilyl)ethynyl)benzoate confers resistance to oxidation, unlike the butyryl group, which may undergo keto-enol tautomerism .

- Synthetic Utility : Ethyl 4-butyrylbenzoate’s higher lipophilicity is advantageous in drug delivery systems, whereas the methyl ester variant is preferred for rapid metabolic clearance .

Biological Activity

Methyl 4-butyrylbenzoate (CAS Number 98-51-1) is an aromatic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

This compound is characterized by its molecular formula and a molecular weight of 176.21 g/mol. It features a butyryl group attached to the benzene ring, which influences its chemical reactivity and biological interactions.

Biological Activity Overview

This compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies indicate that this compound possesses antimicrobial activity against various pathogens.

- Anti-inflammatory Effects : Research suggests potential anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.

- Cytotoxicity : Preliminary studies have shown that it may exhibit cytotoxic effects on specific cancer cell lines.

Antimicrobial Activity

Recent investigations into the antimicrobial properties of this compound have revealed promising results. A study conducted by demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that this compound could serve as a potential lead compound for developing new antimicrobial agents.

Anti-inflammatory Mechanisms

The anti-inflammatory effects of this compound have been explored in vitro and in vivo. A study highlighted its ability to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS) .

Case Study: In Vivo Anti-inflammatory Effects

In a controlled animal study, administration of this compound significantly reduced paw edema in rats subjected to carrageenan-induced inflammation. The results indicated a reduction in inflammatory markers, suggesting its efficacy as an anti-inflammatory agent.

Cytotoxicity against Cancer Cells

The cytotoxic potential of this compound has been evaluated using various cancer cell lines. In a recent study, the compound exhibited selective cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of approximately 15 µg/mL .

Table 2: Cytotoxicity Profile of this compound

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 (Breast) | 15 |

| HeLa (Cervical) | >50 |

| A549 (Lung) | >50 |

These results indicate that while this compound shows promise against specific cancer types, further research is necessary to understand its mechanisms and potential clinical applications.

Q & A

Q. What are the recommended synthetic routes for Methyl 4-butyrylbenzoate, and how do reaction conditions influence yield?

this compound can be synthesized via esterification of 4-butyrylbenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) or via transesterification of its ethyl ester analog. Key factors include:

- Catalyst selection : Acidic catalysts (e.g., H₂SO₄) typically achieve >80% yield at reflux conditions, while enzymatic catalysts (e.g., lipases) offer milder conditions but require longer reaction times .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to non-polar solvents .

- Temperature control : Excessive heat (>100°C) may lead to ester hydrolysis; optimal yields are observed at 60–80°C .

Q. How should researchers characterize the purity and structural integrity of this compound?

A combination of analytical methods is recommended:

- HPLC : Use a C18 column with UV detection at 254 nm to assess purity (>98% for pharmaceutical-grade studies) .

- NMR spectroscopy : Confirm esterification via disappearance of the carboxylic acid proton (δ ~12 ppm) and appearance of the methyl ester singlet (δ ~3.8–3.9 ppm) .

- Melting point analysis : Compare observed values (e.g., 125–128°C for methyl esters) against literature data to detect impurities .

Q. What are the solubility properties of this compound, and how do they impact experimental design?

this compound is sparingly soluble in water (<0.1 mg/mL at 25°C) but highly soluble in organic solvents like ethanol, DCM, and DMSO. For biological assays:

- Use DMSO stock solutions (<1% v/v in cell culture media) to avoid cytotoxicity .

- Pre-saturate aqueous buffers with the compound to prevent precipitation during kinetic studies .

Advanced Research Questions

Q. How can conflicting data on the biological activity of this compound be resolved?

Discrepancies in bioactivity studies (e.g., enzyme inhibition vs. no effect) may arise from:

- Concentration-dependent effects : Conduct dose-response assays (e.g., 0.1–100 µM) to identify thresholds for activity .

- Assay interference : Test for false positives caused by ester hydrolysis products (e.g., 4-butyrylbenzoic acid) using LC-MS .

- Cell line variability : Compare results across multiple models (e.g., HEK293 vs. HepG2) to assess specificity .

Q. What strategies optimize the regioselectivity of this compound derivatives in multi-step syntheses?

For functionalization at the butyryl or benzoate positions:

- Protecting groups : Use tert-butyldimethylsilyl (TBS) groups to shield the ester during ketone modifications .

- Catalytic systems : Pd/C or Ru-based catalysts enable selective hydrogenation of the aromatic ring without affecting the ester .

- Computational modeling : DFT calculations predict reaction pathways and transition states to guide reagent selection .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing ester group deactivates the aromatic ring, directing electrophilic substitutions to the para position. Steric hindrance from the butyryl chain:

- Limits accessibility in Suzuki-Miyaura couplings; use bulky ligands (e.g., SPhos) to enhance yields .

- Favors nucleophilic attack at the carbonyl carbon in aminolysis reactions .

Methodological Considerations

Q. What experimental protocols mitigate decomposition during long-term storage?

Q. How can researchers validate the environmental stability of this compound in ecotoxicology studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.